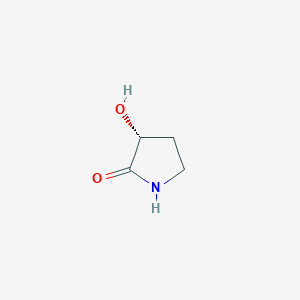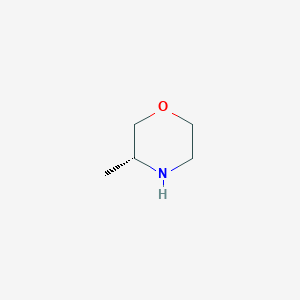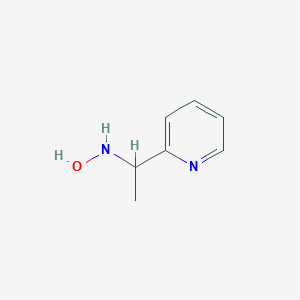
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MHTP and is a chiral pyrrolidine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MHTP is not fully understood. However, it is believed that MHTP exerts its effects by binding to specific receptors in the body. MHTP has been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This suggests that MHTP may have potential applications in the treatment of dopamine-related disorders.
Biochemische Und Physiologische Effekte
MHTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MHTP can inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. MHTP has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, MHTP has been shown to increase dopamine levels in the brain, which may have potential applications in the treatment of dopamine-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MHTP in lab experiments is its chiral nature, which allows for the production of enantiomerically pure compounds. MHTP is also relatively easy to synthesize using various methods. However, one of the limitations of using MHTP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of MHTP. One area of research is the development of MHTP-based therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the use of MHTP as a chiral auxiliary in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of MHTP and its potential applications in various fields.
Conclusion:
In conclusion, (2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MHTP has been achieved using various methods, and it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and catalysis. MHTP has various biochemical and physiological effects, and its potential applications in various fields make it a promising compound for future research.
Synthesemethoden
The synthesis of MHTP has been achieved using various methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral catalysts to produce enantiomerically pure compounds. Resolution, on the other hand, involves the separation of racemic mixtures into their enantiomers. One of the most common methods used for the synthesis of MHTP is the asymmetric synthesis using L-proline as the chiral catalyst.
Wissenschaftliche Forschungsanwendungen
MHTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, MHTP has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MHTP has also been used as a chiral auxiliary in organic synthesis, facilitating the production of enantiomerically pure compounds. In catalysis, MHTP has been studied for its potential as a chiral ligand in asymmetric catalysis reactions.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWALJOVVPETG-GOTSBHOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)






![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)